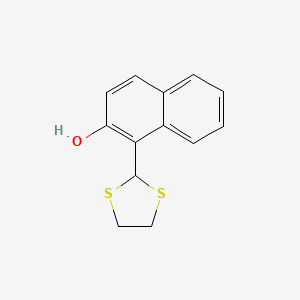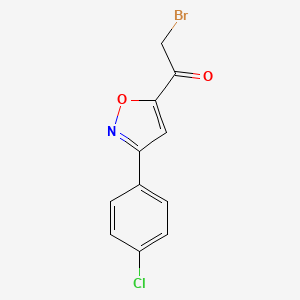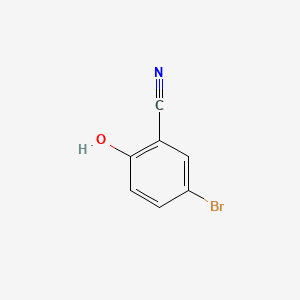![molecular formula C8H6BrNS2 B1273659 5-Bromo-2-(metiltio)benzo[d]tiazol CAS No. 203395-29-3](/img/structure/B1273659.png)
5-Bromo-2-(metiltio)benzo[d]tiazol
Descripción general
Descripción
5-Bromo-2-(methylthio)benzothiazole is a chemical compound belonging to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen. The compound is further modified by the presence of a bromine atom and a methylthio group at specific positions on the benzothiazole scaffold. This structure is a key feature in various chemical syntheses and biological applications due to its potential pharmacological activities and its role as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of benzothiazole derivatives, including those substituted with bromine and methylthio groups, can be achieved through several synthetic routes. One approach involves the palladium-catalyzed cross-coupling of 2-bromoanilides with alkyl thiolates to yield sulfides, which can then be converted to benzothiazoles under basic or acidic conditions . Another method for synthesizing substituted benzothiazoles, such as 5-bromo-1,3-benzothiazol-2(3H)-ones, employs Stille and Suzuki reactions starting from 5-bromo-1,3-benzothiazol-2(3H)-ones . These methods demonstrate the versatility and adaptability of palladium-catalyzed reactions in constructing the benzothiazole core with various substituents.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be elucidated using various analytical techniques. For instance, the crystal structure of novel 5-methyl-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles provides insight into the spatial arrangement of the substituents around the benzothiazole core . Such structural information is crucial for understanding the reactivity and interaction of these molecules with biological targets or during chemical reactions.
Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions, which are influenced by the nature of the substituents on the ring system. For example, the bromination of benzothiazoles has been shown to occur selectively at certain positions, depending on the existing substituents and reaction conditions . The presence of a bromine atom on the benzothiazole ring can facilitate further functionalization through nucleophilic substitution reactions, allowing for the introduction of additional groups, such as methylthio, to yield compounds like 5-Bromo-2-(methylthio)benzothiazole.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are determined by their molecular structure. These properties include solubility, melting point, and reactivity, which are essential for their practical applications in chemical synthesis and pharmaceutical development. The introduction of electron-withdrawing groups like bromine can affect the electron density of the benzothiazole ring, altering its reactivity patterns . Additionally, the presence of a methylthio group can influence the lipophilicity of the molecule, which is an important factor in drug design and bioavailability .
Aplicaciones Científicas De Investigación
Química Analítica
5-Bromo-2-(metiltio)benzo[d]tiazol: se utiliza en química analítica para el desarrollo de diversos métodos analíticos. Su estructura única le permite ser parte de reacciones químicas complejas que se pueden analizar y estudiar para comprender los mecanismos y la cinética de reacción .
Biología Molecular y Genómica
En biología molecular y genómica, este compuesto sirve como precursor o intermediario en la síntesis de moléculas que pueden unirse al ADN o ARN, afectando así la expresión y regulación genética. Esto tiene implicaciones en la comprensión de las enfermedades genéticas y el desarrollo de terapias génicas .
Investigación Farmacéutica
El anillo de benzotiazol es un motivo común en muchos productos farmacéuticos. This compound se utiliza en la síntesis de compuestos con posibles propiedades analgésicas y antiinflamatorias, lo que podría conducir al desarrollo de nuevos medicamentos .
Ciencia de Materiales
En ciencia de materiales, este compuesto se puede utilizar para sintetizar nuevos materiales con propiedades ópticas o electrónicas específicas. Podría utilizarse en la creación de nuevos tipos de sensores o en el campo de la optoelectrónica .
Ciencia Ambiental
This compound: puede utilizarse en ciencia ambiental para estudiar la degradación de compuestos orgánicos similares en el medio ambiente o para desarrollar nuevos métodos para la detección de contaminantes .
Química Orgánica Sintética
Este compuesto es un valioso bloque de construcción en la química orgánica sintética. Se puede utilizar para construir moléculas más complejas a través de diversas reacciones orgánicas, como reacciones de acoplamiento o como un ligando en transformaciones catalizadas por metales .
Diagnóstico Clínico
Debido a sus propiedades químicas específicas, This compound se puede utilizar en el desarrollo de reactivos y ensayos de diagnóstico que ayudan en la detección de enfermedades o la medición de marcadores biológicos .
Química Más Verde
Como parte del impulso hacia una química más verde, este compuesto se puede explorar por su posible uso en el desarrollo de vías sintéticas respetuosas con el medio ambiente, reduciendo el uso de sustancias peligrosas en la síntesis química .
Mecanismo De Acción
It’s worth noting that thiazole derivatives, which “5-bromo-2-(methylthio)benzo[d]thiazole” is a part of, have been observed to have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-hiv, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic, bacterial dna gyrase b inhibitor, antitumor and cytotoxic activities .
Propiedades
IUPAC Name |
5-bromo-2-methylsulfanyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS2/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMLEPVOELTZAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384225 | |
| Record name | 5-Bromo-2-(methylthio)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
203395-29-3 | |
| Record name | 5-Bromo-2-(methylthio)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


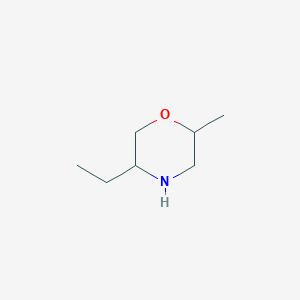


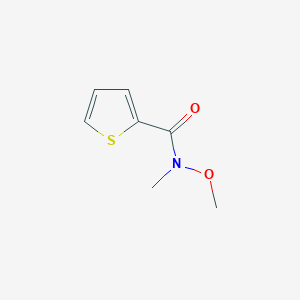
![4-[(6-Chloropyridin-3-yl)methyl]morpholine](/img/structure/B1273586.png)
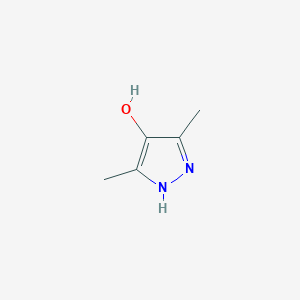
![3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1273590.png)


